1,3-Bis(5-iodopyridin-3-yl)urea
Description
1,3-Bis(5-iodopyridin-3-yl)urea is a diaryl urea derivative featuring two 5-iodopyridin-3-yl groups linked by a urea moiety. The iodine atoms at the 5-position of the pyridine rings introduce steric bulk and electronic effects, which may influence binding interactions, solubility, and stability.
Properties
Molecular Formula |
C11H8I2N4O |
|---|---|
Molecular Weight |
466.02 g/mol |
IUPAC Name |
1,3-bis(5-iodopyridin-3-yl)urea |
InChI |
InChI=1S/C11H8I2N4O/c12-7-1-9(5-14-3-7)16-11(18)17-10-2-8(13)4-15-6-10/h1-6H,(H2,16,17,18) |
InChI Key |
IOXRZPMOOVKJMF-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I |
Canonical SMILES |
C1=C(C=NC=C1I)NC(=O)NC2=CC(=CN=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-iodopyridin-3-yl)urea typically involves the reaction of 5-iodopyridine-3-amine with a suitable isocyanate or carbamate precursor. One common method is the reaction of 5-iodopyridine-3-amine with phosgene or its equivalents to form the corresponding isocyanate, which then reacts with another molecule of 5-iodopyridine-3-amine to yield the desired urea derivative .
Industrial Production Methods
Industrial production methods for N,N’-bis(5-iodopyridin-3-yl)urea may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(5-iodopyridin-3-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the pyridine rings can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce bipyridine or other complex structures .
Scientific Research Applications
N,N’-bis(5-iodopyridin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-bis(5-iodopyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in coordination compounds, influencing their reactivity and stability. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (BPU)
- Structure : Replaces iodine with trifluoromethyl (-CF₃) groups at the 3,5-positions of phenyl rings (Figure 1A) .

- Key Differences :
- Electronic Effects : -CF₃ groups are strong electron-withdrawing substituents, enhancing hydrogen-bonding capacity (evidenced by BPU’s molecular docking interactions with proteins like 2ZID and 3AIC via hydrogen bonds and hydrophobic contacts) .
- Biological Activity : BPU demonstrates antibiofilm activity against Streptococcus mutans, reducing biofilm pH significantly compared to controls (Figure 5) .

- Solubility : The lipophilic -CF₃ groups likely reduce aqueous solubility compared to iodinated analogs.
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea (CAS 1263208-76-9)
- Structure : Substitutes iodine with bromine and includes methyl groups at the 3-position of pyridine rings .
- Commercial Availability: Supplied by specialized vendors (e.g., AiFChem, Ambeed), indicating industrial relevance .
1,3-Bis(6-methylpyridin-2-yl)urea (CAS 92023-87-5)
Comparative Data Table
Substituent Impact Analysis
- Iodine vs. Bromine/Trifluoromethyl :
- Size/Electronics : Iodine’s larger atomic radius and polarizability enhance halogen bonding, a critical factor in protein-ligand interactions. This property is absent in bromine and methyl analogs.
- Stability : Iodo compounds may face stability challenges (e.g., photodegradation) compared to bromo or CF₃ derivatives.
- Methyl vs. Halogen :
Research and Commercial Implications
- Medicinal Chemistry : Iodinated diaryl ureas like this compound could target iodine-specific interactions in enzyme inhibition or radiopharmaceuticals.
- Material Science : The compound’s halogen-rich structure may facilitate applications in conductive polymers or supramolecular assemblies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


